2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Description
Introduction to Phenoxyacetamide Research Framework
Historical Development of Pyrazole-Piperidine Phenoxyacetamide Derivatives
The synthesis of pyrazole derivatives dates to the late 19th century, with Hans von Pechmann’s 1898 method utilizing acetylene and diazomethane to produce pyrazole. This foundational work laid the groundwork for exploring pyrazole’s heterocyclic versatility. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959 demonstrated pyrazole’s natural occurrence, spurring interest in its bioactive potential. Parallel developments in phenoxyacetamide chemistry emerged through modifications of phenoxyacetic acid, a scaffold known for its herbicidal properties since the 1940s.
The fusion of pyrazole and piperidine into phenoxyacetamide frameworks gained momentum in the 21st century, driven by the need for multifunctional ligands targeting diverse biological pathways. For instance, Knorr-type condensations of 1,3-diketones with hydrazine enabled efficient pyrazole synthesis, while advancements in amide coupling techniques facilitated piperidine incorporation. A pivotal shift occurred with the discovery that pyrazole’s electron-rich nitrogen atoms enhance binding affinity to enzymatic targets, such as cyclooxygenase-2 (COX-2) and bacterial type III secretion systems.
Table 1: Key Milestones in Pyrazole-Phenoxyacetamide Development
Position of 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide in Contemporary Chemical Research
This compound exemplifies modern strategies in rational drug design, where steric and electronic effects are finely tuned through substituent selection. The 2-methylphenoxy group confers lipophilicity, potentially enhancing blood-brain barrier permeability, while the 5-methylpyrazole moiety stabilizes the molecule via intramolecular hydrogen bonding. The piperidine ring introduces conformational rigidity, a feature critical for target engagement in neurological and inflammatory disorders.
Recent studies highlight its structural kinship to clinical candidates like crizotinib, a pyrazole-containing anaplastic lymphoma kinase inhibitor, and phenoxyacetamide-based type III secretion system (T3SS) inhibitors. Computational docking analyses predict high affinity for kinases and G-protein-coupled receptors, though empirical validation remains ongoing.
Key Structural Features:
- Pyrazole Core : Adjacent nitrogen atoms enable coordination with metal ions and participation in hydrogen-bonding networks.
- Piperidine Spacer : Facilitates three-dimensional orientation of pharmacophores, optimizing receptor fit.
- Phenoxyacetamide Linker : Balances hydrophobicity and metabolic stability, as evidenced in hypoglycemic and antitumor analogs.
Significance in Medicinal and Agricultural Chemistry Domains
Medicinal Chemistry
The compound’s scaffold aligns with pharmacophores active against cancer, inflammation, and infectious diseases. Pyrazole derivatives inhibit COX-2 (e.g., celecoxib) and modulate neurotransmitter receptors, suggesting potential in neuropathic pain management. Phenoxyacetamides bearing pyridyl or thiophene groups exhibit nanomolar activity against Pseudomonas aeruginosa by disrupting T3SS-mediated virulence, a mechanism validated in murine abscess models.
Agricultural Chemistry
While direct studies on this compound are limited, structural analogs play roles in crop protection. Pyrazole-containing fungicides like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibit succinate dehydrogenase, a target absent in mammals, ensuring selective toxicity. Phenoxy herbicides, though mechanistically distinct (ACCase inhibition), share synthetic pathways with phenoxyacetamide intermediates, underscoring scaffold versatility.
Table 2: Biological Activities of Related Compounds
Properties
CAS No. |
2034207-54-8 |
|---|---|
Molecular Formula |
C18H24N4O2 |
Molecular Weight |
328.416 |
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C18H24N4O2/c1-13-5-3-4-6-16(13)24-12-18(23)19-15-7-9-22(10-8-15)17-11-14(2)20-21-17/h3-6,11,15H,7-10,12H2,1-2H3,(H,19,23)(H,20,21) |
InChI Key |
VJUVENASKIVAGM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Methylphenoxy Group: The methylphenoxy group is attached through an etherification reaction, often using a phenol derivative and an alkyl halide in the presence of a base.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its substitution pattern. Key structural analogs and their differences are summarized below:
Key Observations :
- Pyrazole Substitution: The target compound’s 5-methylpyrazole group contrasts with cyano (), dichlorophenyl (), or pesticidal pyrazole derivatives (). Methyl groups may enhance metabolic stability compared to halogens or cyano substituents.
- Phenoxy Group: The 2-methylphenoxy group differs from 4-methylphenoxy () or dichlorophenyl (), influencing lipophilicity and steric interactions.
Pharmacological Comparison
- Insecticidal Activity : Analogs like Fipronil derivatives () and metazachlor () rely on halogenated pyrazoles for pesticidal activity. The target compound lacks halogens, suggesting divergent mechanisms.
- Antimicrobial Potential: N-pyrazole acetamides () exhibit structural mimicry of benzylpenicillin, implying possible β-lactamase resistance. The target’s methylphenoxy group may enhance membrane penetration.
- CNS Applications : Piperidine-acetamides (e.g., goxalapladib ()) target enzymes like PLA2. The target’s pyrazole-piperidine hybrid could modulate neurotransmitter receptors (e.g., serotonin or dopamine).
Biological Activity
2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a pyrazole ring, a piperidine ring, and a phenoxyacetamide moiety, which contribute to its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O2 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C18H24N4O2/c1-13-5-3-4-6-16(13)24-12-18(23)19-15-7-9-22(10-8-15)17-11-14(2)20-21-17/h3-6,11,15H,7-10,12H2,1-2H3,(H,19,23)(H,20,21) |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism may involve binding to enzymes or receptors that modulate various biological processes. For instance, the presence of the pyrazole and piperidine rings suggests potential interactions with neurotransmitter systems and other signaling pathways.
Biological Activities
Recent studies have explored various biological activities associated with this compound:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cell lines. For example, in vitro studies demonstrated cytotoxic effects on cancer cells with IC50 values comparable to known chemotherapeutics. The structure–activity relationship (SAR) analysis suggests that modifications in the phenoxy and piperidine moieties can enhance anti-tumor efficacy.
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in animal models. Its potential as an anti-inflammatory agent is linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
3. Neurological Effects
Given its structural components, studies have also investigated its effects on neurological pathways. Preliminary results suggest that it may possess neuroprotective properties and could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the biological efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, administration of the compound significantly reduced paw swelling and joint inflammation. Histopathological analysis confirmed a reduction in inflammatory cell infiltration compared to control groups.
Q & A
Basic: How can researchers optimize the synthesis of 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide to maximize yield and purity?
Answer:
Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Solvent Selection: Use polar aprotic solvents (e.g., dimethylformamide) or ethanol to enhance solubility and reaction efficiency .
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction kinetics and avoid decomposition .
- Catalyst Use: Employ coupling agents (e.g., DCC, EDCI) for amide bond formation, with catalytic bases like triethylamine .
- Purification: Utilize column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .
Basic: What analytical techniques are essential for confirming the structural identity and purity of this compound?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and piperidine/pyrazole ring conformations .
- Mass Spectrometry (LC-MS): High-resolution LC-MS confirms molecular weight (e.g., expected m/z for C₁₉H₂₄N₄O₂) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis: Validate C/H/N/O ratios within ±0.4% of theoretical values .
Advanced: How can computational tools predict the biological activity of this compound, and what limitations exist?
Answer:
Methods:
- PASS Program: Predicts antimicrobial or anti-inflammatory activity based on structural analogs (e.g., pyrazole-triazole derivatives showing ≥70% Pa值 for specific targets) .
- Molecular Docking: Simulate binding to targets like COX-2 or bacterial enzymes using AutoDock Vina; focus on pyrazole-piperidine interactions .
Limitations: - False positives may arise due to simplified protein models. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Advanced: How should researchers resolve contradictions in bioactivity data across different studies?
Answer:
Contradictions often stem from assay variability or structural impurities. Mitigation strategies:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., consistent cell lines or bacterial strains) .
- Purity Validation: Re-analyze compound purity via HPLC before testing .
- Structural Confirmation: Re-examine NMR data to rule out stereochemical anomalies .
Example: Anti-inflammatory activity discrepancies in pyrazole derivatives may arise from minor substituent changes (e.g., fluorophenyl vs. methoxyphenyl groups) .
Basic: What factors influence the stability of this compound during storage and experimental use?
Answer:
- Solvent Stability: Store in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis of the acetamide group .
- Light Sensitivity: Protect from UV exposure to avoid pyrazole ring degradation .
- pH Sensitivity: Avoid strongly acidic/basic conditions (>pH 9) to prevent piperidine ring protonation or cleavage .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
Key SAR Insights (Table 1):
| Modification Site | Effect on Activity | Example from Literature |
|---|---|---|
| Pyrazole C-5 methyl | ↑ Anti-inflammatory | 2-[5-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl] analogs |
| Piperidine N-substituent | ↓ Toxicity | N-(2-fluorophenyl) derivatives show improved safety profiles |
| Acetamide linker | ↑ Solubility | Ethyl ester analogs enhance bioavailability |
| Methodology: Systematically vary substituents and test in bioassays paired with docking studies . |
Advanced: What role do molecular dynamics simulations play in understanding this compound’s mechanism of action?
Answer:
- Binding Mode Analysis: Simulate interactions over 100+ ns to identify stable binding poses (e.g., hydrogen bonding with kinase active sites) .
- Free Energy Calculations: Use MM-GBSA to quantify binding affinities; compare with experimental IC₅₀ values .
Tool Recommendations: GROMACS for simulations, PyMOL for visualization .
Basic: How does solvent choice impact reaction outcomes during synthesis?
Answer:
- Polar Solvents (DMF, DMSO): Enhance solubility of intermediates but may require higher temperatures (80–100°C) .
- Protic Solvents (Ethanol): Favor SN2 mechanisms in substitution reactions but risk esterification side reactions .
- Low-Boiling Solvents (DCM): Useful for quick stepwise reactions but limit reflux options .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?
Answer:
- HPLC-PDA: Detect impurities ≥0.1% using C18 columns and acetonitrile/water gradients .
- GC-MS: Identify volatile byproducts (e.g., unreacted 2-methylphenol) .
- ICP-MS: Screen for heavy metal catalysts (e.g., Pd residuals from coupling reactions) .
Advanced: How can researchers elucidate the reaction mechanism of key synthetic steps (e.g., cyclization or amidation)?
Answer:
- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify rate-determining steps .
- Isotopic Labeling: Use ¹⁵N-labeled amines to trace amide bond formation pathways .
- Computational Modeling: Calculate transition states (DFT methods, B3LYP/6-31G*) to propose mechanisms for cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
